molecular formula C8H17ClN2O4 B13540514 (2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride

Cat. No.: B13540514
M. Wt: 240.68 g/mol
InChI Key: VMPSSDPPTATDPR-RGMNGODLSA-N
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Description

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of lysine with glyoxylic acid. The process begins with the protection of the amino group of lysine, followed by the reaction with glyoxylic acid to form the hydroxyacetamido group. The final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyacetamido group back to the amino group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acid derivatives.

Scientific Research Applications

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyacetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the amino group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Lysine: A basic amino acid with a similar structure but lacking the hydroxyacetamido group.

    N-acetylcysteine: Contains an acetyl group and a thiol group, differing in functional groups but similar in its role as a precursor in biochemical pathways.

Uniqueness

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyacetamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its ability to form hydrogen bonds and ionic interactions makes it particularly valuable in biochemical and medicinal research .

Properties

Molecular Formula

C8H17ClN2O4

Molecular Weight

240.68 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1

InChI Key

VMPSSDPPTATDPR-RGMNGODLSA-N

Isomeric SMILES

C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CCNC(=O)CO)CC(C(=O)O)N.Cl

Origin of Product

United States

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